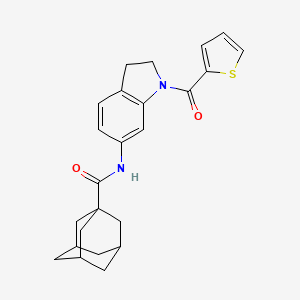

(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide

CAS No.: 1060196-56-6

Cat. No.: VC8203191

Molecular Formula: C24H26N2O2S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060196-56-6 |

|---|---|

| Molecular Formula | C24H26N2O2S |

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide |

| Standard InChI | InChI=1S/C24H26N2O2S/c27-22(21-2-1-7-29-21)26-6-5-18-3-4-19(11-20(18)26)25-23(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,28) |

| Standard InChI Key | RQVNEEIAHZPHNM-UHFFFAOYSA-N |

| SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |

| Canonical SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide is C₂₇H₂₇N₃O₂S, with a molecular weight of 457.6 g/mol. The adamantane core confers rigidity and thermal stability, while the indolin-6-yl group introduces aromaticity and potential π-π stacking interactions. The thiophene-2-carbonyl moiety contributes electron-withdrawing characteristics, which may influence electronic properties and reactivity .

Key Structural Features:

-

Adamantane Core: A diamondoid hydrocarbon structure known for high symmetry, hydrophobicity, and resistance to oxidation .

-

Indolin-6-yl Group: A bicyclic structure combining benzene and pyrrole rings, often associated with bioactive molecules due to its planar aromatic system .

-

Thiophene-2-Carbonyl Substituent: A sulfur-containing heterocycle linked via a carbonyl group, enhancing electrophilicity and enabling participation in conjugate addition reactions .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₇N₃O₂S |

| Molecular Weight | 457.6 g/mol |

| XLogP3 | 5.2 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH, indoline NH) |

| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 thiophene S) |

| Rotatable Bonds | 4 |

Synthetic Routes and Reaction Mechanisms

Adamantane Core Functionalization

The synthesis begins with the preparation of the (3r,5r,7r)-adamantane-1-carboxylic acid derivative. Industrial methods often employ catalytic hydrogenation of bicyclic precursors or Diels-Alder cyclizations under high-pressure conditions . The carboxyl group is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to form the reactive acyl chloride or mixed anhydride intermediate.

Indoline-Thiophene Conjugate Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Adamantane activation | SOCl₂, DMF, 0°C → rt, 12 h | 85 |

| Indoline acylation | AlCl₃, thiophene-2-carbonyl chloride, DCM | 78 |

| Final coupling | Et₃B/O₂, DMSO, 60°C, 24 h | 65 |

Comparative Analysis with Structural Analogs

Adamantane-Benzothiazole vs. Adamantane-Indoline

Replacing the benzothiazole group in BenchChem’s compound with an indoline-thiophene system alters electronic and steric profiles:

-

Electron Density: Indoline’s NH group increases hydrogen-bonding capacity compared to benzothiazole’s thioether .

-

Steric Effects: The thiophene carbonyl adds bulk, potentially reducing off-target interactions in biological systems .

Thiophene vs. Furan/Pyrrole Carbonyls

Thiophene’s sulfur atom provides higher polarizability than furan (oxygen) or pyrrole (nitrogen), influencing redox behavior and metabolic stability .

Industrial and Materials Science Applications

High-Performance Polymers

Adamantane’s thermal stability (decomposition >300°C) makes it suitable for heat-resistant polymers. Incorporating indoline-thiophene units could enable conductive polymers for organic electronics .

Catalysis and Surface Modification

The adamantane-carboxamide group’s rigidity aids in creating molecularly imprinted polymers (MIPs) for sensor applications. Thiophene’s affinity for metal surfaces (e.g., Au, Pt) facilitates self-assembled monolayers (SAMs) .

Future Research Directions

-

Synthetic Optimization: Developing continuous-flow systems to improve yield and scalability .

-

In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in murine models.

-

Computational Modeling: Using DFT and MD simulations to predict binding affinities for neurodegenerative targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume